molecular formula C20H23BrN2O2 B3698545 2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B3698545
M. Wt: 403.3 g/mol
InChI Key: SQWWAROLSOMZIT-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. These compounds are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Bromination: The starting material, 4-ethylphenol, is brominated using bromine or a brominating agent to introduce the bromo group at the 2-position.

    Etherification: The brominated product is then reacted with 2-chloroethanol in the presence of a base to form the phenoxyethanol derivative.

    Piperazine Coupling: The phenoxyethanol derivative is then coupled with 4-phenylpiperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the phenoxy ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or N-oxides.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity. The phenoxy and piperazine moieties are known to interact with various biological pathways, potentially affecting signal transduction, enzyme activity, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-(2-Chloro-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-(2-Bromo-4-ethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Uniqueness

2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the specific substitution pattern on the phenoxy ring and the presence of the phenylpiperazine moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-2-16-8-9-19(18(21)14-16)25-15-20(24)23-12-10-22(11-13-23)17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWWAROLSOMZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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